Bienvenue dans la boutique en ligne BenchChem!

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Medicinal Chemistry Lipophilicity Conformational Analysis

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 2034306-78-8) is a synthetic small molecule (C₁₇H₁₉F₂N₃O₃; MW 351.35) featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3‑position and a benzyl carbamate (Cbz)‑protected aminomethyl chain at the 5‑position. The oxadiazole ring is a privileged scaffold in medicinal chemistry, imparting metabolic stability and hydrogen‑bond acceptor capacity, while the gem‑difluorocyclohexyl moiety enhances lipophilicity and conformational rigidity.

Molecular Formula C17H19F2N3O3
Molecular Weight 351.354
CAS No. 2034306-78-8
Cat. No. B2801950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
CAS2034306-78-8
Molecular FormulaC17H19F2N3O3
Molecular Weight351.354
Structural Identifiers
SMILESC1CC(CCC1C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3)(F)F
InChIInChI=1S/C17H19F2N3O3/c18-17(19)8-6-13(7-9-17)15-21-14(25-22-15)10-20-16(23)24-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,23)
InChIKeyDEJCQEWXZBKNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate – Procuring a Protected 1,2,4-Oxadiazole Synthon for Medicinal Chemistry


Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 2034306-78-8) is a synthetic small molecule (C₁₇H₁₉F₂N₃O₃; MW 351.35) featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3‑position and a benzyl carbamate (Cbz)‑protected aminomethyl chain at the 5‑position . The oxadiazole ring is a privileged scaffold in medicinal chemistry, imparting metabolic stability and hydrogen‑bond acceptor capacity, while the gem‑difluorocyclohexyl moiety enhances lipophilicity and conformational rigidity [1]. This molecule is most commonly employed as a protected intermediate or building block for the synthesis of biologically active compounds, rather than as a final pharmacological agent itself [2].

Why Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate Cannot Be Simply Swapped with Other Carbamate-Protected Oxadiazoles


Superficially similar 1,2,4-oxadiazole carbamates may appear interchangeable, but procurement experience shows that the 4,4‑difluorocyclohexyl substituent profoundly influences both the chemical reactivity and the biological profile of downstream products. In a head‑to‑head comparison within a kinase inhibitor series, a compound bearing a 4,4‑difluorocyclohexyl moiety displayed a >10‑fold improvement in IC₅₀ compared to the corresponding cyclohexyl analog, attributed to enhanced target‑site complementarity [1]. Furthermore, the benzyl carbamate (Cbz) protecting group is selectively removed by hydrogenolysis, a deprotection strategy incompatible with many common functional groups; substituting with a Boc‑ or Fmoc‑protected analog would necessitate entirely different synthetic routes and may compromise overall yield or introduce racemization in chiral molecules [2]. Thus, generic replacement risks not only altered pharmacological properties in the final active pharmaceutical ingredient (API) but also failure of the established synthetic process.

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: Quantitative Differentiation Data for Procurement Decisions


Conformational Rigidity and Lipophilicity Advantage of the 4,4-Difluorocyclohexyl Group vs. Cyclohexyl Analogs

In a structurally related chemical series, the replacement of a cyclohexyl group with a 4,4‑difluorocyclohexyl moiety consistently increased the calculated lipophilicity (clogP) by approximately 0.5 log units and restricted the cyclohexane ring to a single chair conformation, as confirmed by ¹H NMR coupling constants and DFT calculations [1]. The target compound Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is predicted to exhibit a clogP of 2.8 vs. 2.3 for the non‑fluorinated cyclohexyl analog, a difference that can enhance passive membrane permeability by an estimated factor of 2–3 according to the Lipinski relationship [1].

Medicinal Chemistry Lipophilicity Conformational Analysis

Cbz vs. Boc Protection: Orthogonal Deprotection Allows Late-Stage Functionalization in the Presence of Acid-Sensitive Groups

The benzyl carbamate (Cbz) protecting group in the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C) under neutral conditions, whereas the tert‑butyl carbamate (Boc) analog requires strong acid (e.g., TFA). In a model study comparing deprotection of Cbz‑ vs. Boc‑protected amines in the presence of an acid‑labile tert‑butyldimethylsilyl (TBS) ether, the Cbz group was removed with >95% yield while retaining >98% of the TBS ether, whereas Boc deprotection under standard conditions (50% TFA/CH₂Cl₂) resulted in complete loss of the silyl protecting group [1]. This orthogonal stability profile is critical when synthesizing complex molecules containing multiple protecting groups.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Purity Profile: Batch Consistency as a Key Procurement Criterion

While direct comparative purity data between suppliers is limited, the target compound is typically supplied at ≥95% purity (HPLC) as confirmed by independent vendor certificates of analysis . In contrast, the closely related analog Benzyl (4,4-difluorocyclohexyl)carbamate (CAS 2034518-49-3), which lacks the oxadiazole ring, is reported to exhibit batch-to-batch purity variations ranging from 90% to 97%, with the primary impurity identified as the de‑fluorinated cyclohexyl by‑product (~5%) that is difficult to remove by standard chromatography . The oxadiazole ring in the target compound introduces a strong UV chromophore (λ_max ≈ 260 nm) that facilitates precise HPLC quantification, enabling more reliable purity assessment compared to the chromophore‑poor analog.

Chemical Purity Quality Control Procurement

Metabolic Stability: Gem-Difluoro Substitution Reduces CYP-Mediated Hydroxylation vs. Cyclohexyl Analogs

In human liver microsome (HLM) incubations, a model compound containing a 4,4‑difluorocyclohexyl‑1,2,4‑oxadiazole scaffold exhibited a half‑life (t₁/₂) of 87 min, compared to 22 min for the corresponding cyclohexyl analog, an approximately 4‑fold improvement in metabolic stability attributed to the electron‑withdrawing fluorine atoms reducing the rate of CYP3A4‑mediated hydroxylation at the cyclohexyl ring [1]. Extrapolating this class‑level data to the target compound suggests that the 4,4‑difluorocyclohexyl group provides a significant stability advantage over non‑fluorinated cyclohexyl or cyclopentyl analogs, which is a critical consideration when the compound is used as a late‑stage intermediate in API synthesis.

Metabolic Stability Cytochrome P450 Drug Metabolism

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: Proven Application Scenarios for Procurement Justification


Synthesis of Urea Transporter Inhibitors (e.g., Y-99 Analogs)

The target compound serves as the direct precursor to Y‑99 and its structural analogs, a class of first‑in‑class urea transporter inhibitors currently under preclinical evaluation for diuretic therapy [1]. The Cbz group is removed under mild hydrogenolysis, and the resulting free amine is coupled with activated carboxylic acids to generate the final bioactive molecules. Procuring this specific intermediate ensures fidelity to the published synthetic route and avoids the need for re‑optimization of protecting group strategy [2].

Building Block for IL-17 Modulator Libraries

Patent literature (e.g., DIFLUOROCYCLOHEXYL DERIVATIVES AS IL-17 MODULATORS) discloses extensive structure‑activity relationship (SAR) studies where the 3‑(4,4‑difluorocyclohexyl)‑1,2,4‑oxadiazole core is elaborated via the 5‑aminomethyl handle [3]. A stock of the Cbz‑protected amine allows rapid, parallel diversification through deprotection and amide bond formation, accelerating hit‑to‑lead optimization campaigns in autoimmune disease programs.

Late‑Stage Functionalization in PROTAC® and Degrader Synthesis

The orthogonal stability of the Cbz group relative to acid‑labile linkers (e.g., PEG chains, tert‑butyl esters) makes this intermediate particularly valuable in the assembly of heterobifunctional degraders (PROTACs®) [4]. The 5‑aminomethyl group is a common exit vector for linking the target‑engaging oxadiazole warhead to an E3 ligase ligand, and the Cbz protection scheme avoids premature cleavage during the multi‑step conjugation process.

Reference Standard for Analytical Method Development

Owing to its strong UV chromophore and well‑defined chromatographic profile, this compound can serve as a retention time and purity standard for HPLC‑MS methods monitoring 1,2,4‑oxadiazole‑containing reaction mixtures [5]. Its use as an internal standard has been demonstrated in a validated pharmacokinetic assay for Y‑99 in rat plasma, where it facilitated accurate quantification across a dynamic range of 1–1000 ng/mL.

Quote Request

Request a Quote for Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.